4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid
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Overview
Description
4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a 4-chlorobenzyl group and a benzoic acid moiety, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can modify the 4-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-chlorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid shares structural similarities with other pyrimidine derivatives and benzoic acid analogs.
- Compounds such as 4-(4-chlorobenzyl)pyrimidine and 4-chlorobenzoic acid are structurally related and may exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17ClN2O3 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
4-[3-[(4-chlorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O3/c19-15-6-2-13(3-7-15)12-20-10-1-11-21(18(20)24)16-8-4-14(5-9-16)17(22)23/h2-9H,1,10-12H2,(H,22,23) |
InChI Key |
NSUVZEWGRTUEEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N(C1)C2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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